molecular formula C7H5BrN2O B596157 6-Bromo-2-methyloxazolo[5,4-b]pyridine CAS No. 116081-18-6

6-Bromo-2-methyloxazolo[5,4-b]pyridine

Cat. No. B596157
M. Wt: 213.034
InChI Key: CJLGQBJRFKPOLW-UHFFFAOYSA-N
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Description

6-Bromo-2-methyloxazolo[5,4-b]pyridine is a chemical compound with the molecular formula C7H5BrN2O . It is stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methyloxazolo[5,4-b]pyridine has been analyzed using various methods, including Density Functional Theory (DFT) and Hirshfeld surface analysis . These methods help to determine the intermolecular interactions responsible for the stabilization of the molecule .


Physical And Chemical Properties Analysis

6-Bromo-2-methyloxazolo[5,4-b]pyridine has a molecular weight of 213.03 g/mol . It has a topological polar surface area of 38.9 Ų . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Rearrangement Studies

One significant application of 6-Bromo-2-methyloxazolo[5,4-b]pyridine analogs involves their use in synthetic chemistry, particularly in the synthesis and rearrangement of heterocyclic compounds. For instance, the synthesis and rearrangement of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones have been explored, highlighting the potential of these compounds in generating new heterocyclic frameworks (R. H. Good, G. Jones, & John R. Phipps, 1972). This research demonstrates the versatility of oxazolo[5,4-b]pyridine derivatives in organic synthesis, paving the way for the development of novel compounds with potentially useful properties.

Heterocyclic Compound Synthesis

Another application involves the synthesis of heterocyclic compounds, where 6-Bromo-2-methyloxazolo[5,4-b]pyridine and its derivatives serve as key intermediates. The synthesis of oxazolopyridines and related compounds from precursors like 3,5-dinitro-4-hydroxypyridine showcases the compound's role in constructing complex heterocyclic structures, which are crucial in medicinal chemistry and material science (Torizo Takahashi & A. Koshiro, 1959). These syntheses contribute to a broader understanding of heterocyclic chemistry and open avenues for the discovery of new substances with diverse applications.

Nucleophilic Substitution Reactions

6-Bromo-2-methyloxazolo[5,4-b]pyridine derivatives have also been utilized in nucleophilic substitution reactions to synthesize new oxazolopyridine derivatives. For example, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines demonstrates the compound's utility in introducing various functional groups, thereby expanding the chemical diversity of oxazolopyridine-based structures (I. Palamarchuk et al., 2019). This type of chemical modification is critical for the development of compounds with specific properties, such as increased solubility or enhanced biological activity.

Safety And Hazards

The safety and hazards of 6-Bromo-2-methyloxazolo[5,4-b]pyridine are not detailed in the retrieved sources .

Future Directions

The future directions for the study and application of 6-Bromo-2-methyloxazolo[5,4-b]pyridine are not detailed in the retrieved sources .

properties

IUPAC Name

6-bromo-2-methyl-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLGQBJRFKPOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855934
Record name 6-Bromo-2-methyl[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyloxazolo[5,4-b]pyridine

CAS RN

116081-18-6
Record name 6-Bromo-2-methyloxazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116081-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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